(r)-1-Boc-3-(4-fluorophenyl)piperazine
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Overview
Description
®-1-Boc-3-(4-fluorophenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions The compound ®-1-Boc-3-(4-fluorophenyl)piperazine is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorophenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(4-fluorophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and 4-fluorobenzyl chloride.
Protection of Piperazine: The piperazine is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atoms. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Substitution Reaction: The protected piperazine is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-fluorophenyl group.
Purification: The final product is purified using techniques such as column chromatography to obtain ®-1-Boc-3-(4-fluorophenyl)piperazine in high purity.
Industrial Production Methods
Industrial production of ®-1-Boc-3-(4-fluorophenyl)piperazine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-3-(4-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Reduced derivatives with hydrogen atoms replacing functional groups
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom
Scientific Research Applications
®-1-Boc-3-(4-fluorophenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)piperazine (mCPP)
- 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
- 1-(4-chlorophenyl)piperazine
Uniqueness
®-1-Boc-3-(4-fluorophenyl)piperazine is unique due to the presence of the Boc protecting group and the 4-fluorophenyl group. These structural features confer specific chemical properties and reactivity, making it distinct from other piperazine derivatives. The fluorine atom enhances the compound’s stability and lipophilicity, while the Boc group provides protection during synthetic transformations.
Properties
Molecular Formula |
C15H21FN2O2 |
---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(4-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
CFBUTNFXRFULBP-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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